4-(2,3-dimethylphenyl)-N-methyl-N-phenyl-1-piperazinecarboxamide
Overview
Description
4-(2,3-dimethylphenyl)-N-methyl-N-phenyl-1-piperazinecarboxamide, also known as Dimebon, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic effects on neurodegenerative diseases. Dimebon was initially developed as an antihistamine, but its ability to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease has led to extensive research on its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Piperazine Derivatives in Scientific Research
Anti-mycobacterial Activity and SAR of Piperazine Analogues Piperazine is a versatile medicinally important scaffold, playing a crucial role in numerous marketed drugs with diverse pharmacological activities. Recent studies have highlighted potent anti-mycobacterial compounds containing piperazine, showing potential activity against multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis. The review elaborates on the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules, aiding in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications of Piperazine Derivatives Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, found in various therapeutic drugs such as antipsychotics, antihistamines, and antidepressants. The slight modification of the substitution pattern on the piperazine nucleus can lead to a recognizable difference in the medicinal potential of the resultant molecules. This review covers the molecular designs bearing piperazine entities for CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, providing insights for drug discovery (Rathi et al., 2016).
Pharmacophoric Roles in Antipsychotic Agents A review of arylcycloalkylamines, such as phenyl piperidines and piperazines, and their arylalkyl substituents, demonstrates their importance in several antipsychotic agents. The study explores how arylalkyl substituents can improve the potency and selectivity of the binding affinity at D(2)-like receptors. This investigation provides insight into the contributions of pharmacophoric groups to the selectivity and potency of synthesized agents, highlighting the composite structure's role in receptor affinity (Sikazwe et al., 2009).
Synthetic and Pharmaceutical Applications of Piperazine and Morpholine A comprehensive review of piperazine and morpholine analogues reveals their wide range of pharmaceutical applications. The review discusses current trends in the synthesis of these analogues and their potent pharmacophoric activities, illustrating the broad spectrum of their medicinal chemistry investigations (Mohammed et al., 2015).
properties
IUPAC Name |
4-(2,3-dimethylphenyl)-N-methyl-N-phenylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-8-7-11-19(17(16)2)22-12-14-23(15-13-22)20(24)21(3)18-9-5-4-6-10-18/h4-11H,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRJUXJDMSYQHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N(C)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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